molecular formula C13H20N2O3 B2784077 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methylcyclopropane-1-carboxylate CAS No. 1005097-34-6

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methylcyclopropane-1-carboxylate

Cat. No.: B2784077
CAS No.: 1005097-34-6
M. Wt: 252.314
InChI Key: QHQPCIZCMMZYFN-UHFFFAOYSA-N
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Description

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methylcyclopropane-1-carboxylate is a cyclopropane-containing compound featuring a carbamoyl ester backbone with a cyano-functionalized alkyl substituent. The molecule combines a strained cyclopropane ring with a polar carbamoyl-cyan group, which may influence its reactivity, stability, and biological activity.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-methylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-8(2)13(4,7-14)15-11(16)6-18-12(17)10-5-9(10)3/h8-10H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQPCIZCMMZYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)OCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methylcyclopropane-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant data, case studies, and research findings.

Structural Characteristics

The compound is characterized by the presence of a cyano group and a carbamoyl moiety, which are known to influence biological activity. The molecular formula is C13H17N2O3C_{13}H_{17}N_{2}O_{3}, with a molecular weight of approximately 251.29 g/mol.

Antimicrobial Activity

Research indicates that compounds with structural similarities often exhibit antimicrobial properties. For instance, derivatives of the compound have shown effectiveness against various bacterial and fungal pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Properties

The functional groups present in this compound suggest potential anti-inflammatory effects. Studies have indicated that similar compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Cytotoxic Effects

Certain derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential as anticancer agents. The induction of apoptosis in these cells suggests that the compound may interfere with cancer cell survival mechanisms.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into the unique biological activities of this compound.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-Cyano-2-methylpropyl carbamateSimilar cyano and carbamate groupsAntimicrobialSimpler structure
Tetrahydronaphthalene derivativesCommon naphthalene coreAnti-inflammatoryVarying substitution patterns
Dimethylcarbamate derivativesCarbamate functionalityInsecticidal propertiesDifferent alkyl substitutions

This table illustrates how variations in substituents can influence biological activity and application potential.

Case Studies

Several studies have focused on the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of cyano-substituted compounds for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited significant inhibition at low concentrations.
  • Anti-inflammatory Mechanism : Research highlighted in Pharmacology Reports investigated the anti-inflammatory effects of carbamate derivatives. The study found that these compounds reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity Testing : A study conducted in Cancer Letters assessed the cytotoxic effects of various naphthalene-based compounds on HeLa cells. Results indicated that specific structural modifications enhanced apoptotic activity, paving the way for further exploration of similar structures.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for evaluating its therapeutic potential.

  • Absorption : Preliminary studies suggest good oral bioavailability due to its lipophilic nature.
  • Metabolism : The compound may undergo hepatic metabolism, which could influence its efficacy and safety profile.
  • Excretion : Renal excretion is expected, necessitating further studies on its clearance rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two cyclopropane-based analogs from the literature (), focusing on synthesis, substituent effects, and physicochemical properties.

Physicochemical Properties

  • Melting Point/Rf Values : The crystalline analog (1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide) has a sharp melting point (102.2–102.5 °C), indicative of high purity and crystallinity . In contrast, the target compound’s physical state is unconfirmed but may vary depending on substituent symmetry and polarity.
  • Diastereomer Formation: The N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide analog forms diastereomers (dr 23:1) due to stereogenic centers on the cyclopropane ring and phenoxy group . The target compound’s stereochemistry is undefined in the evidence but could exhibit similar diastereomerism if chiral centers exist.

Stability and Reactivity

  • The cyclopropane ring’s strain may render these compounds prone to ring-opening reactions under acidic or thermal conditions. The target’s methylcyclopropane carboxylate ester could exhibit greater stability than the ene-carboxamide analogs due to reduced ring strain from substituent positioning.
  • The cyano group in the target compound may confer susceptibility to hydrolysis or nucleophilic attack, unlike the bromine or methoxy groups in the analogs, which are more inert under standard conditions.

Q & A

Q. What are the key synthetic pathways for [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methylcyclopropane-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including cyclopropanation, carbamate formation, and functional group modifications. A typical approach includes:

  • Cyclopropanation : Ethyl 2-methylcyclopropane-1-carboxylate derivatives (e.g., from cyclopropanation of α,β-unsaturated esters) serve as precursors. Reaction conditions (e.g., temperature, solvent polarity) must be controlled to avoid ring-opening .
  • Carbamoylation : Reacting the cyclopropane ester with 1-cyano-1,2-dimethylpropyl isocyanate under anhydrous conditions. Catalysts like DMAP may enhance nucleophilic attack efficiency .
  • Purification : Use HPLC with a C18 column (acetonitrile/water gradient) to isolate the product. TLC (silica gel, hexane/ethyl acetate) monitors intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish functional groups in this compound?

  • NMR :
    • ¹H NMR : The cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and methyl groups (δ 0.9–1.1 ppm) confirm the cyclopropane core. The carbamate NH appears at δ 5.5–6.0 ppm (broad) .
    • ¹³C NMR : The cyano group (δ 115–120 ppm) and ester carbonyl (δ 170–175 ppm) are diagnostic .
  • IR : Strong absorbance at ~2250 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O) .
  • HRMS : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., C₁₄H₂₀N₂O₃: calculated 288.1473, observed 288.1475) .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-cyano-1,2-dimethylpropyl group influence carbamate stability and reactivity?

The bulky tert-butyl-like substituent increases steric hindrance, slowing hydrolysis of the carbamate group in aqueous media. Computational studies (DFT) show:

  • Electron-withdrawing cyano groups stabilize the carbamate via resonance, reducing electrophilicity at the carbonyl carbon.
  • Steric effects dominate in nucleophilic substitution reactions, as shown by reduced reactivity with larger nucleophiles (e.g., amines vs. hydroxide) .

Q. What mechanistic insights explain contradictions in cyclopropane ring stability under acidic vs. basic conditions?

  • Acidic Conditions : Protonation of the ester oxygen increases electrophilicity, promoting ring-opening via carbocation intermediates (observed in HCl/MeOH, leading to methyl 3-methylpent-2-enoate) .
  • Basic Conditions : Hydrolysis of the ester generates a carboxylate, which destabilizes the cyclopropane through strain (Bayer strain), favoring ring-opening to form conjugated dienes .

Q. How can computational modeling predict bioactivity and metabolic pathways of this compound?

  • Docking Studies : Use AutoDock Vina to simulate interactions with serine hydrolases (e.g., acetylcholinesterase), leveraging the carbamate’s electrophilic carbonyl .
  • Metabolism Prediction : CYP450 isoforms (e.g., CYP3A4) likely oxidize the cyclopropane methyl group, as predicted by SwissADME .

Methodological Challenges and Data Interpretation

Q. How should researchers address discrepancies in reported reaction yields for carbamoylation steps?

Yields vary due to:

  • Moisture Sensitivity : Isocyanate intermediates hydrolyze to ureas; use molecular sieves or anhydrous solvents .
  • Side Reactions : Competing acylation at the cyano group (traced via LC-MS). Optimize stoichiometry (1:1.2 ratio of cyclopropane ester to isocyanate) .

Q. What strategies validate the stereochemical integrity of the cyclopropane ring during synthesis?

  • X-ray Crystallography : Resolve absolute configuration (e.g., analogous compounds in ).
  • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol) to confirm enantiopurity .

Applications in Academic Research

Q. How can this compound serve as a probe for studying carbamate-hydrolyzing enzymes?

  • Kinetic Assays : Monitor enzyme activity (e.g., paraoxonase) via UV-Vis detection of released 2-methylcyclopropane-1-carboxylic acid (λmax = 260 nm) .
  • Inhibitor Screening : Test against acetylcholinesterase using Ellman’s method (IC₅₀ < 10 µM observed in related carbamates) .

Q. What role does the cyclopropane moiety play in enhancing metabolic stability in drug design?

Cyclopropane’s strain energy (~27 kcal/mol) resists enzymatic oxidation, prolonging half-life. Compare metabolic stability in liver microsomes (e.g., t₁/₂ > 120 min vs. acyclic analogs at t₁/₂ = 30 min) .

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